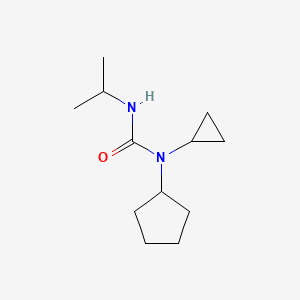
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can promote cell division, delay senescence, enhance fruit set, and increase yield. In recent years, CPPU has gained increasing attention due to its potential applications in agriculture and horticulture.
Mechanism of Action
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea acts as a cytokinin analog and binds to cytokinin receptors, leading to the activation of downstream signaling pathways. This compound can induce the expression of genes involved in cell division, differentiation, and stress responses. This compound can also modulate the levels of other plant hormones, such as auxins, gibberellins, and abscisic acid. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects on plants, depending on the concentration and timing of application. This compound can increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, and reduce the levels of reactive oxygen species. This compound can also enhance the accumulation of soluble sugars, organic acids, and amino acids, which can improve the flavor and nutritional quality of fruits. This compound can affect the expression of genes involved in hormone biosynthesis, transport, and signaling, which can have cascading effects on plant growth and development.
Advantages and Limitations for Lab Experiments
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has several advantages for lab experiments, such as its high potency, stability, and specificity. This compound can be applied at low concentrations and can have rapid and visible effects on plant growth and development. This compound can also be easily applied by foliar spray, which is a non-invasive and efficient method. However, this compound also has some limitations, such as its high cost, potential toxicity, and lack of regulatory approval for commercial use. This compound also needs to be carefully dosed and timed to avoid adverse effects on plant growth and development.
Future Directions
There are several future directions for 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea research. Firstly, the molecular mechanism of this compound action needs to be further elucidated, including the identification of its target proteins and downstream signaling pathways. Secondly, the potential applications of this compound in crop improvement and stress tolerance need to be explored, including its effects on drought, salinity, and temperature stress. Thirdly, the safety and environmental impacts of this compound need to be evaluated, including its potential toxicity to non-target organisms and its persistence in soil and water. Fourthly, the synthesis method of this compound needs to be optimized for cost-effectiveness and scalability, to enable its wider application in agriculture and horticulture. Finally, the regulatory approval and commercialization of this compound need to be addressed, to ensure its safe and sustainable use in the future.
Synthesis Methods
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be synthesized by reacting cyclopropylamine with cyclopentanone in the presence of an acid catalyst, followed by reaction with isobutyl chloroformate and propan-2-amine. The final product is obtained after purification by column chromatography. The purity of this compound is crucial for its biological activity, and therefore, the synthesis method needs to be carefully optimized.
Scientific Research Applications
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been extensively used in plant research to study its effects on growth, development, and yield. This compound has been shown to promote cell division and differentiation, enhance photosynthesis, delay leaf senescence, and increase fruit size and quality. This compound has been used in various crops, including grapes, kiwifruit, apple, pear, peach, tomato, cucumber, and tobacco. This compound has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds.
Properties
IUPAC Name |
1-cyclopentyl-1-cyclopropyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)13-12(15)14(11-7-8-11)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYXBDFRACENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C1CCCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
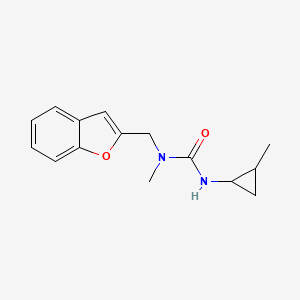
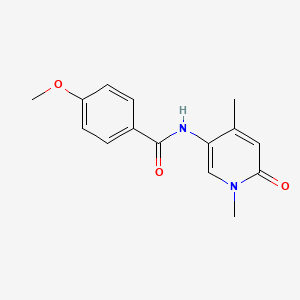
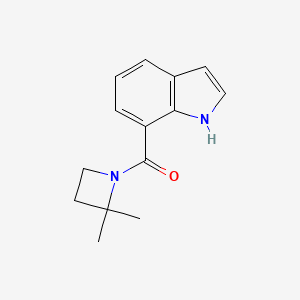
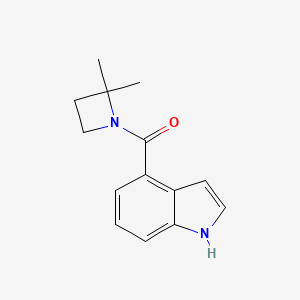
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
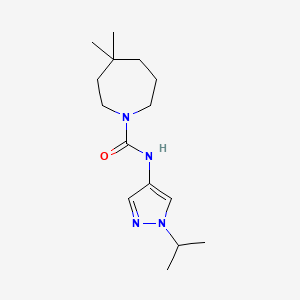
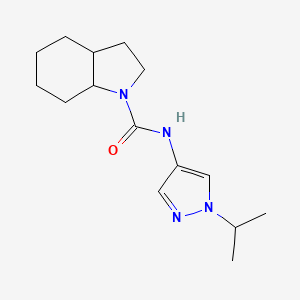
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
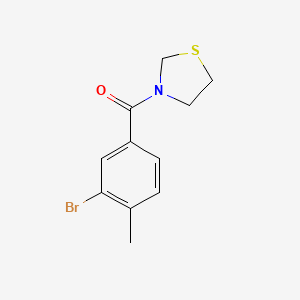
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
